molecular formula C7H13N B1400091 Spiro[2.3]hexan-5-ylmethanamine CAS No. 1495658-59-7

Spiro[2.3]hexan-5-ylmethanamine

Cat. No.: B1400091
CAS No.: 1495658-59-7
M. Wt: 111.18 g/mol
InChI Key: NOQWDJRJSISPHH-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-5-ylmethanamine is a valuable chemical building block featuring a spiro[2.3]hexane scaffold, which incorporates a cyclopropane ring fused to a larger ring system. This unique, three-dimensional structure is of significant interest in medicinal chemistry for the design of novel bioactive molecules. The spiro[2.3]hexane core is recognized as a conformationally constrained scaffold that can be used to "freeze" flexible molecules into their bioactive forms, potentially enhancing potency and selectivity toward biological targets . This compound serves as a key synthetic intermediate for constructing more complex structures. Its primary amine group allows for further functionalization, making it a versatile precursor in organic synthesis and drug discovery efforts. Related spiro-fused frameworks are actively investigated for their antiproliferative properties against various human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) . Furthermore, the spiro[2.3]hexane motif is explored in the synthesis of constrained analogues of neurotransmitters like L-glutamic acid, which are crucial for developing treatments for central nervous system disorders such as Parkinson's and Alzheimer's disease . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexan-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQWDJRJSISPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of Spiro 2.3 Hexan 5 Ylmethanamine and Its Scaffolds

Functional Group Manipulations of the Methanamine Moiety

The primary amine of spiro[2.3]hexan-5-ylmethanamine is a key site for synthetic modification, allowing for the introduction of a wide array of functionalities. A critical aspect of this is the ability to selectively protect this amine, especially in the context of more complex diamine derivatives of the spiro[2.3]hexane scaffold.

Monoprotection Strategies for Diamine Derivatives

The synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane scaffolds is a crucial process for their use as building blocks in medicinal and bioorganic chemistry. sci-hub.seresearchgate.netepa.gov These strategies are essential when one amino group needs to remain reactive for subsequent reactions while the other is masked.

A common approach involves the cyclopropanation of a suitably protected cyclobutane (B1203170) precursor. sci-hub.seresearchgate.net For instance, a synthetic route can begin with a cyclobutane derivative where one functional group is an amine (or a precursor like an azide) and the other is a group that can be converted to an amine later, such as an ester. The Curtius rearrangement is a key reaction in this process, converting an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate, which is then hydrolyzed to the amine. sci-hub.se This multi-step process allows for the creation of orthogonally protected diamine derivatives. sci-hub.se

For example, a synthetic sequence leading to a monoprotected 1,5-diaminospiro[2.3]hexane might involve the following key transformations sci-hub.se:

Cyclopropanation : Reaction of a cyclobutane precursor, such as one containing an N-protected amine and an ester group, with a reagent like ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄). sci-hub.se

Functional Group Interconversion : The ester group can be converted into an acyl azide.

Curtius Rearrangement : The acyl azide is treated with tert-butanol (B103910) under thermal conditions to yield a tert-butoxycarbonyl (Boc)-protected amine. sci-hub.se

This methodology allows for the preparation of specific diastereomers of monoprotected 1,5-diaminospiro[2.3]hexanes, which are valuable as isosteres for piperidine (B6355638) or cycloalkane fragments in drug discovery projects. sci-hub.seresearchgate.net The choice of protecting group is critical and often depends on the desired orthogonality and the conditions of subsequent reaction steps. Groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly employed due to their distinct cleavage conditions.

Protecting Group Full Name Typical Cleavage Conditions Notes
Boc tert-butoxycarbonylStrong acid (e.g., TFA, HCl) nih.govCommonly used for its stability in a wide range of conditions except strong acid.
Cbz CarboxybenzylHydrogenolysis (e.g., H₂, Pd/C)Useful when acid-labile groups are present elsewhere in the molecule.
DAB 1,3-Dimethyl-5-acetylbarbituric acid adductHydrazine tcichemicals.comOffers selective protection of primary amines in the presence of secondary amines. tcichemicals.com
Nms 4-Nitrophenyl-2-sulfonylethylSpecific conditions, superior to traditional sulfonyl groups nih.govA newer sulfonamide protecting group designed for enhanced stability and selective removal. nih.gov

Ring Transformations and Rearrangements of the Spiro[2.3]hexane Core

The high ring strain inherent in the spiro[2.3]hexane system, combining a cyclopropane (B1198618) and a cyclobutane ring, makes it susceptible to various rearrangement reactions, particularly those involving reactive intermediates like carbenes.

Intramolecular Carbene Rearrangements (Ring Contraction and Expansion)

When a carbene is generated on the spiro[2.3]hexane framework, it can undergo intramolecular reactions leading to either ring contraction or ring expansion. These rearrangements are driven by the release of ring strain. For example, generation of a carbene on a carbon atom of the cyclobutane ring could, in principle, lead to a 1,2-alkyl shift. This would involve the migration of one of the cyclopropane C-C bonds, resulting in a ring expansion to a bicyclo[3.1.0]hexane system.

Conversely, a carbene on the cyclopropyl (B3062369) portion could lead to rearrangements that contract the four-membered ring. While specific studies on spiro[2.3]hexane itself are not prevalent in the provided search results, the principles of such rearrangements are well-established for related systems. nih.govchemistrysteps.com For instance, the flash vacuum pyrolysis of certain heterocyclic compounds generates carbenes that undergo complex rearrangements, including both ring expansion and contraction, to form more stable products. nih.gov The outcome of these reactions (contraction vs. expansion) is often dictated by the specific location of the carbene and the electronic and steric factors of any substituents. chemistrysteps.comyoutube.com

Reactivity of Spiro[2.3]hexane-5-carbonyl Chloride Derivatives

The introduction of a carbonyl chloride group at the 5-position of the spiro[2.3]hexane scaffold creates a reactive electrophile that can participate in a variety of subsequent reactions.

Reactions with Phosphorus(III) Acid Esters

Spiro[2.3]hexane-5-carbonyl chloride can react with esters of phosphorus(III) acids, such as trialkyl phosphites. This type of reaction is analogous to the Arbuzov reaction. In this process, the nucleophilic phosphorus atom of the phosphite (B83602) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of an alkyl chloride, leading to the formation of an acylphosphonate derivative. The resulting spiro[2.3]hexane-5-carbonylphosphonate is a compound where the carbonyl group is directly attached to a phosphorus atom. amanote.com

Nucleophilic Ring Opening Reactions of Spiro-Fused Heterocycles

The strain within the spiro[2.3]hexane core can be exploited to drive ring-opening reactions, particularly when one of the rings is a heterocycle. For example, if the cyclobutane ring is replaced by a more reactive heterocycle like an oxetane (B1205548) (forming an oxaspiro[2.3]hexane), this strained four-membered ether can be opened by nucleophiles.

Research has shown that novel 1,5-dioxaspiro[2.3]hexane systems can be synthesized. researchgate.net The stability and synthetic utility of these motifs are of significant interest. The inherent strain in the four-membered oxetane ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity provides a pathway to functionalized cyclopropane derivatives, where the original spirocyclic structure is broken to reveal a new scaffold. The regioselectivity of the ring-opening would be influenced by steric hindrance from the adjacent cyclopropane ring and the electronic nature of the nucleophile and any substituents on the heterocycle.

Carbon-Nitrogen Bond Activation Reactions in Spirocyclic Amine Synthesis

The activation of carbon-nitrogen (C-N) bonds is a powerful, albeit challenging, strategy in organic synthesis for the construction of new carbon-carbon (C-C) and C-N bonds. rsc.org In the context of spirocyclic amines, such as those derived from the spiro[2.3]hexane scaffold, C-N bond activation offers a pathway to deconstruct or functionalize the amine moiety. Transition-metal catalysis is a primary tool for these transformations, converting the typically inert C-N bond into a more reactive species. rsc.org

General mechanisms for transition-metal-mediated C-N bond activation include oxidative addition with low-valent late transition metals, β-nitrogen elimination, and C-H bond cleavage-triggered C-N activation. rsc.org For primary amines, which are structurally related to this compound, nickel-catalyzed reductive cross-coupling reactions with aryl halides have been achieved. nih.gov This methodology allows for the use of activated primary amines as alkylating agents under mild conditions, avoiding stoichiometric organometallic reagents and broadening the substrate scope. nih.gov

While the direct C-N activation of this compound itself is not extensively documented, principles from related systems can be applied. For instance, amide C-N bonds, which can be formed from the parent amine, are known to undergo activation. acs.org Strategies involving the conversion of the amine to a better leaving group or the use of directing groups can facilitate C-N bond cleavage. In a broader context, the synthesis of spirocyclic systems can sometimes involve C-H activation as a key step to form the ring system, as seen in the rhodium(III)-catalyzed synthesis of CF3-containing spiro-[indene-proline] derivatives, where a dehydroproline moiety directs the selective activation of an aromatic C-H bond. nih.gov This highlights the intricate relationship between C-H and C-N bond functionalization in constructing complex spirocycles. nih.gov

Table 1: Examples of C-N Bond Activation Strategies Relevant to Amine Synthesis

Reaction TypeCatalyst/ReagentSubstrate ClassKey FeatureReference
Reductive Cross-CouplingNickelActivated Primary AminesCouples amines with aryl halides under mild conditions. nih.gov
Amide C-N ActivationNickel/NHC LigandsAmidesEnables cross-coupling reactions at the acyl position. acs.org
α-allylation of AldehydesPalladium(0)/TRIPSecondary AllylaminesC-N bond activation via in-situ formation of ammonium (B1175870) ion pairs. rsc.org
C-H Activation/AnnulationRhodium(III)Aryl-dehydroprolinatesAmine-containing ring acts as a directing group for spirocycle synthesis. nih.gov

Introduction of Halogen Substituents

The incorporation of halogen atoms, particularly fluorine, into organic molecules is a cornerstone of modern medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Carboxylation and Other Carbonyl Group Transformations on Spirocyclic Systems

The introduction and modification of carboxyl and other carbonyl groups on the spiro[2.3]hexane skeleton are essential for creating derivatives with potential as pharmaceutical building blocks. The parent amine, this compound, contains an aminomethyl group attached to the 5-position of the cyclobutane ring. Transformations can be envisioned on the spirocyclic core itself.

The synthesis of derivatives such as methyl spiro[2.3]hexane-5-carboxylate and spiro[2.3]hexane-1-carboxylic acid has been reported, indicating that the carboxyl group can be successfully incorporated into this strained ring system. nih.govnih.gov The presence of a carboxyl group or its ester equivalent opens up a vast array of subsequent chemical transformations. Standard synthetic protocols can be employed, such as reduction of the ester to an alcohol, conversion to an amide via reaction with an amine, or Curtius/Hoffmann rearrangement to generate a new amine functionality at a different position on the ring.

A recent synthetic approach to the related 1,5-dioxaspiro[2.3]hexane core involved a lithium-amide induced single-electron transfer to benzophenones, which initiated a radical C-H functionalization of 3-iodooxetane. researchgate.net While this method builds a different heterocyclic spiro-system, it showcases the utility of radical reactions in forming strained spiro[2.3]hexane analogues. researchgate.net The synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has also been described, relying on the cyclopropanation of a corresponding cyclobutane derivative. researchgate.net These methods provide pathways to functionalized spiro[2.3]hexane cores that can then undergo further transformations, including the introduction or manipulation of carbonyl groups.

Table 3: Reported Spiro[2.3]hexane Carboxylic Acids and Esters

Compound NameMolecular FormulaPosition of Carbonyl GroupReference
Methyl spiro[2.3]hexane-5-carboxylateC8H12O25 (on cyclobutane ring) nih.gov
Spiro[2.3]hexane-1-carboxylic acidC7H10O21 (on cyclopropane ring) nih.gov

Conformational Analysis, Stereochemical Control, and Computational Investigations

Theoretical Assessment of Spiro[2.3]hexane Systems

Computational chemistry provides powerful tools to investigate the properties of molecules that may be difficult to study experimentally. For spiro[2.3]hexane systems, theoretical assessments offer deep insights into their molecular structures, conformational preferences, and the energetic profiles of their reactions.

The spiro[2.3]hexane framework is characterized by significant ring strain due to the presence of the three- and four-membered rings. This inherent strain influences the molecule's geometry and conformational flexibility. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the most stable conformations and quantifying the strain energy.

Theoretical calculations on related 5-azaspiro[2.3]hexane derivatives have shown that different diastereoisomers possess distinct stabilities. beilstein-journals.org These calculations, which align with experimental observations, help in predicting the favored conformations and the relative energies of various isomers. beilstein-journals.org The limited conformational freedom of the spiro[2.3]hexane scaffold offers predictable exit vectors for substituents, a desirable trait in drug design. researchgate.net

Table 1: Calculated Properties of Spiro[2.3]hexan-5-ylmethanamine

PropertyValue
Topological Polar Surface Area (TPSA)26.02 Ų
LogP1.1353
Number of Hydrogen Bond Acceptors1
Number of Hydrogen Bond Donors1
Number of Rotatable Bonds1

This data is based on computational predictions. chemscene.com

Computational modeling is a key method for examining the transition states of chemical reactions, providing insights into the factors that control reaction rates and stereochemical outcomes. In the context of spiro[2.3]hexane synthesis, DFT calculations have been employed to analyze the transition states of key bond-forming steps, such as cyclopropanation reactions.

For instance, studies on the rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes have utilized computational methods to understand the origins of stereoselectivity. nih.gov These investigations reveal that the stereochemical outcome is dictated by the way the substrate fits into the chiral pocket of the catalyst. nih.gov By analyzing the energies of different transition state conformations, researchers can predict which diastereomer will be preferentially formed. nih.govelsevierpure.com

Advanced computational techniques can elucidate complex reaction mechanisms that are not easily accessible through experimental means alone. For the formation of spiro[2.3]hexane systems, mechanistic studies often focus on the key cycloaddition or cyclization steps.

In the synthesis of 1,5-dioxaspiro[2.3]hexanes, a combination of experimental and computational studies, including cyclic voltammetry, has been used to support a proposed mechanism involving a single electron transfer. researchgate.net Similarly, for the photoinduced synthesis of functionalized spiro[2.3]hexanes, DFT calculations suggest that the reaction may proceed through the formation of an oxonium ylide intermediate followed by a diradical-mediated rearrangement and cyclization. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Stereochemical Aspects in this compound Synthesis

The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the potential for multiple stereoisomers. Achieving control over the relative and absolute stereochemistry is a primary focus of synthetic efforts in this area.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. masterorganicchemistry.com In the synthesis of spiro[2.3]hexane derivatives, diastereocontrol is often achieved through carefully chosen catalysts and reaction conditions.

A notable example is the rhodium-catalyzed cyclopropanation of exocyclic olefins to produce azaspiro[n.2]alkanes. nih.gov The use of chiral dirhodium tetracarboxylate catalysts can lead to high diastereoselectivity, with the catalyst's chiral ligands creating a pocket that favors the approach of the carbene to one face of the olefin. nih.gov Theoretical calculations have been instrumental in understanding and predicting the observed diastereoselectivities in these reactions. beilstein-journals.org For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, the cyclopropanation reaction was found to be highly diastereoselective, favoring the formation of the trans cyclopropane (B1198618) products. beilstein-journals.org

Table 2: Examples of Diastereoselective Synthesis of Spiro[2.3]hexane Derivatives

Reaction TypeCatalyst/ReagentKey Feature
Rhodium-catalyzed cyclopropanationChiral dirhodium tetracarboxylatesHigh diastereoselectivity controlled by the catalyst's chiral pocket. nih.gov
Cascade triple-Michael reactionBase-catalyzedFormation of highly substituted spiro-oxindoles with excellent diastereoselectivity. beilstein-journals.org
Intramolecular Michael additionBase-catalyzedDiastereoselective 6-endo-trig cyclization to form highly substituted cyclohexanones. beilstein-journals.org

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org Stereospecificity is a property of a reaction mechanism where stereoisomeric starting materials yield products that are also stereoisomers of each other. khanacademy.org Both concepts are critical in the synthesis of complex spirocycles.

The formation of the spiro[2.3]hexane core can be achieved through various transformations where regioselectivity and stereospecificity are key. For example, the intramolecular nucleophilic substitution of a tertiary cyclopropyl (B3062369) metal species can be a crucial step in the stereoselective synthesis of polysubstituted spiropentanes, a related class of highly strained spirocycles. nih.gov In the synthesis of 1-oxaspiro[2.3]hexanes, hydroxyl-directed epoxidation of a cyclobutene precursor can proceed with excellent diastereoselectivity, leading to a single epoxide product. nih.gov Subsequent regioselective rearrangement of this epoxide can then yield a cyclopentanone, demonstrating control over both stereochemistry and regiochemistry. nih.gov

Chiral Ligand Application in Asymmetric Synthesis of Spirocyclic Precursors

The controlled synthesis of enantiomerically enriched spirocyclic compounds heavily relies on asymmetric catalysis, where chiral ligands play a pivotal role. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. While direct asymmetric synthesis of this compound precursors is a specialized area, principles from related spirocyclic systems illustrate the general approach.

Chiral diphosphine ligands, such as those derived from a 1,1′-spirobiindane backbone (SDPs), have proven exceptionally successful in a variety of enantioselective transformations, including hydrogenation and hydrosilylation reactions that can be key steps in forming chiral precursors. nih.gov For instance, rhodium-catalyzed asymmetric conjugate arylation in the presence of a chiral ligand is a well-established method for creating chiral centers. d-nb.info This strategy can be envisioned for the enantioselective construction of a substituted cyclobutane (B1203170) ring, a key intermediate for a spiro[2.3]hexane system.

Researchers have developed various chiral spirocyclic ligands, such as SpirOP and SpiroNP, which have been utilized in rhodium-catalyzed asymmetric hydrogenations and hydroformylations. scispace.com The development of silicon-centered spirodiphosphine (Si-SDP) ligands has shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines. nih.gov Similarly, chiral spirosilabiindane diols (SPSiOLs) have been prepared through Rh-catalyzed asymmetric double hydrosilation and serve as building blocks for chiral phosphoramidite ligands (SPSiPhos). nih.gov These ligands have been effective in rhodium-catalyzed hydrogenation and palladium-catalyzed intramolecular carboamination reactions. nih.gov

The underlying principle of stereochemical control involves the chiral catalyst (metal-ligand complex) selectively binding to the substrate in a specific orientation. This preferential binding lowers the activation energy for the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee). d-nb.infoyoutube.com Computational studies often complement experimental work, revealing that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the ligands. researchgate.net

Catalyst SystemReaction TypeApplication in Spirocycle SynthesisReference
Rhodium / Chiral DiphosphineAsymmetric HydrogenationCreation of stereocenters in cyclic precursors. nih.govscispace.com
Rhodium / Si-SDPAsymmetric HydrosilylationEnantioselective cyclization to form chiral heterocycles. nih.gov
Palladium / SPSiPhosIntramolecular CarboaminationAsymmetric formation of cyclic amines. nih.gov
Iridium / O-SpiroPAPAsymmetric HydrogenationReduction of bridged biaryl lactones to access axially chiral molecules. dicp.ac.cn

Spectroscopic and Diffraction-Based Characterization Techniques

A combination of advanced analytical techniques is essential to unambiguously determine the complex three-dimensional structure and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For spiro[2.3]hexane derivatives, ¹H and ¹³C NMR spectra provide crucial information about the connectivity of atoms. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete carbon-hydrogen framework.

Stereochemical assignment relies heavily on through-space interactions measured by the Nuclear Overhauser Effect (NOE). Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal the relative proximity of protons in the molecule. For the rigid spiro[2.3]hexane core, specific NOE correlations between protons on the cyclopropane and cyclobutane rings can establish their relative stereochemistry (cis/trans relationships of substituents). The magnitude of proton-proton coupling constants (J-values) can also provide insight into dihedral angles and, consequently, the conformation of the cyclobutane ring. researchgate.net

X-Ray Diffraction Studies for Solid-State Structure and Diastereomer Confirmation

Single-crystal X-ray diffraction (SXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comspringernature.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and absolute configuration (if a chiral reference is present).

For spiro[2.3]hexane derivatives, X-ray crystallography is invaluable for:

Confirming the Spirocyclic Core: It provides direct evidence of the spiro-junction between the cyclopropane and cyclobutane rings.

Determining Relative Stereochemistry: The spatial arrangement of all atoms and substituents is clearly visualized, confirming the diastereomeric form of the molecule. mdpi.com

Establishing Absolute Configuration: When the compound is crystallized as a single enantiomer (often achieved through asymmetric synthesis or resolution), X-ray analysis can determine its absolute stereochemistry. nih.gov

Analyzing Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure. mdpi.com

Crystallographic data for a carbamate analogue of spiro[2.3]hex-1-ene has confirmed the strained nature of the ring system, with a C=C bond length of approximately 1.27–1.28 Å. acs.org

Exit Vector Plot (EVP) Analysis for Molecular Rigidity and Substituent Spatial Orientation

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of substituents attached to a molecular scaffold. rsc.org This method is particularly useful for understanding the three-dimensional shape and rigidity of scaffolds used in medicinal chemistry. The analysis defines vectors originating from the core scaffold where substituents can be attached (exit vectors). By plotting the geometric relationships between these vectors (e.g., distance and angle), an EVP provides a "fingerprint" of the conformational space accessible to the scaffold. researchgate.netrsc.org

For the spiro[2.3]hexane scaffold, which is noted for its conformational rigidity, EVP analysis can precisely map the directional orientation of substituents. researchgate.net This is critical for drug design, as the defined exit vectors dictate how a molecule can interact with a biological target. The limited conformational freedom of strained spirocycles like spiro[2.3]hexane leads to highly predictable exit vectors. researchgate.netrsc.org This predictability is advantageous for designing molecules with optimal binding geometries. The analysis allows for a direct comparison with other scaffolds, such as spiro[3.3]heptane or common aromatic rings, aiding in the rational design of bioisosteres. researchgate.net

Analysis TechniqueInformation ProvidedApplication to this compound
NMR Spectroscopy Atomic connectivity, relative stereochemistry, solution-state conformation.Elucidates the proton and carbon framework; confirms cis/trans relationships of substituents via NOE.
X-Ray Diffraction Definitive solid-state structure, bond lengths/angles, absolute configuration.Unambiguously confirms the spirocyclic structure and the stereochemistry of chiral centers.
Exit Vector Plot (EVP) Substituent spatial orientation, molecular rigidity, conformational space.Quantifies the precise 3D arrangement of the aminomethyl group relative to the spiro core for rational drug design.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Characterization

Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used for the characterization of newly synthesized compounds. arcjournals.org

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₇H₁₃N), the expected nominal molecular weight is 111.18 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. libretexts.org The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage of the strained cyclobutane or cyclopropane rings. ucsb.edunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the -NH₂ group. youtube.com

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ are due to the stretching of C-H bonds in the cyclobutane ring. C-H stretching in the cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹).

N-H Bending: A bending vibration (scissoring) for the primary amine group is typically observed in the range of 1590-1650 cm⁻¹. youtube.com

C-N Stretching: This vibration is expected in the 1020-1250 cm⁻¹ region.

Together, MS and IR provide rapid and essential confirmation of the molecular weight and the presence of key functional groups, serving as primary checks for the successful synthesis of the target compound. arcjournals.org

Spiro 2.3 Hexan 5 Ylmethanamine and Analogues As Versatile Building Blocks in Organic Synthesis

Utilization in the Synthesis of Diverse Molecular Architectures

The inherent strain and distinct conformation of the spiro[2.3]hexane skeleton make it a valuable starting point for constructing a variety of complex molecules. The amine functionality of Spiro[2.3]hexan-5-ylmethanamine, or the corresponding ketone, Spiro[2.3]hexan-5-one, serves as a versatile handle for elaboration into numerous heterocyclic frameworks.

Precursor for Pyrazolo[4,3-d]pyrimidine Frameworks

The pyrazolo[4,3-d]pyrimidine core is a significant heterocycle in medicinal chemistry, often regarded as a purine (B94841) isostere. Research has demonstrated that spiro-cyclic ketones are key precursors for synthesizing spiro-pyrazolo[4,3-d]pyrimidines. An efficient method involves the condensation of an aminopyrazole carboxamide with a cyclic ketone. nih.govresearchgate.net In this context, Spiro[2.3]hexan-5-one can be used as the ketone component.

The reaction typically proceeds via a multi-step, one-pot synthesis. For instance, the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with cyclic ketones, catalyzed by indium(III) chloride (InCl₃), yields spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. nih.gov Another approach utilizes a KF-alumina catalyst for the condensation of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide with various ketones to create spiro pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. jocpr.com The use of the spiro[2.3]hexane moiety introduces a rigid, three-dimensional element to the otherwise planar pyrazolopyrimidine system, which can be crucial for modulating biological activity.

Table 1: Synthesis of Spiro-Pyrazolo[4,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 (Ketone) Catalyst Product
4-amino-1-methyl-3-propylpyrazole-5-carboxamide Spiro[2.3]hexan-5-one (analogue) InCl₃ Spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-one derivative nih.gov

Building Block for Fused Heteroaromatic Systems

Beyond single heterocyclic rings, the spiro[2.3]hexane unit can be incorporated into more complex fused heteroaromatic systems. These structures are of great interest due to their diverse pharmacological properties. Methodologies developed for synthesizing spiro compounds can be adapted to include the spiro[2.3]hexane core. For example, a novel method for preparing spiro[benzo nih.govchemscene.comthieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones has been reported, showcasing the assembly of complex fused systems around a spiro center. nih.govresearchgate.net

Similarly, the synthesis of novel spiro[chromeno[2,3-d] jocpr.comchemscene.comchapman.eduthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-triones has been achieved through a one-pot, three-component reaction. nih.gov This reaction involves dimedone, a thiadiazolopyrimidine derivative, and an isatin (B1672199), catalyzed by a Keggin heteropolyacid. nih.gov By substituting the reactants with appropriate spiro[2.3]hexane-containing precursors, this methodology could be extended to create novel fused systems incorporating this unique scaffold, potentially leading to compounds with new biological profiles.

Intermediate in Spiro-Oxazolidine Ring Formation

Spiro-oxazolidines are important structural motifs found in various natural products and pharmaceuticals. nih.gov The synthesis of these heterocycles can be achieved through various routes, including the [3+2] annulation of azadienes with haloalcohols, a transition-metal-free process. nih.gov

This compound or its derivatives can serve as key intermediates in forming such structures. For instance, the amine could be converted into a suitable azadiene or another reactive intermediate. Alternatively, Spiro[2.3]hexan-5-one could be used to generate an isatin-derived ketimine, which can then react with a haloalcohol. A plausible mechanism involves the initial 1,2-addition of an alkoxide (from the deprotonated haloalcohol) to an imine, followed by an intramolecular spiro-cyclization to form the oxazolidine (B1195125) ring. nih.gov The incorporation of the spiro[2.3]hexane moiety would result in a heteroatom-rich scaffold with a defined three-dimensional geometry.

Synthesis of Spiro-Pyrrolidine and Spiro-Isatin Derivatives

Spiro-pyrrolidines and spiro-isatins are privileged structures in medicinal chemistry, with many derivatives exhibiting significant biological activity. chapman.eduuobaghdad.edu.iq A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. chapman.educhapman.edu

This compound is an ideal substrate for generating the requisite azomethine ylide. The reaction of the primary amine with isatin (1H-indole-2,3-dione) would form a Schiff base intermediate. In the presence of an activating agent or via thermal conditions, this intermediate can undergo decarboxylation (if derived from an amino acid like glycine) or other processes to generate an azomethine ylide. rdd.edu.iq This ylide can then be trapped in a [3+2] cycloaddition reaction with an appropriate alkene to furnish a novel spiro-pyrrolidine derivative that incorporates both the isatin and the spiro[2.3]hexane frameworks. chapman.educhapman.edu These complex structures are valuable for library synthesis and drug discovery programs. rdd.edu.iq

Table 2: Representative Synthesis of Spiro-Isatin Derivatives

Step Description Reactants Intermediate/Product
1 Schiff Base Formation Isatin + this compound (analogue) Iminoisatin derivative rdd.edu.iq

Strategic Application as Rigid Molecular Scaffolds and Bioisosteres

The unique conformational properties of the spiro[2.3]hexane system make it an attractive tool for modern drug design, where molecular shape and rigidity are paramount for achieving target selectivity and potency.

Promising Piperidine (B6355638) and Cycloalkane Isosteres in Molecular Design

In medicinal chemistry, isosteric replacement is a common strategy to optimize the physicochemical and pharmacological properties of a lead compound. The spiro[2.3]hexane unit serves as an excellent bioisostere for more common cyclic systems like cyclohexane (B81311) or piperidine. Its rigid, compact, and three-dimensional nature distinguishes it from the more flexible six-membered rings.

This rigidity is particularly valuable for creating "frozen" analogues of flexible biomolecules. By locking the conformation of a molecule, researchers can probe the specific spatial arrangement required for biological activity. beilstein-journals.org For example, 5-azaspiro[2.3]hexane derivatives have been synthesized as conformationally constrained analogues of L-glutamic acid. beilstein-journals.org This approach aims to limit the rotational freedom of the molecule to achieve selectivity for specific glutamate (B1630785) receptor subtypes. beilstein-journals.org The introduction of the spiro[2.3]hexane moiety provides a novel vector in chemical space compared to simple cycloalkanes, influencing properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing effective drug candidates. chemscene.com

Contribution to Scaffold Hopping and Enhancement of Three-Dimensionality in Chemical Space Exploration

The strategic replacement of a core molecular scaffold with a structurally distinct yet functionally equivalent moiety, a tactic known as scaffold hopping, is a powerful tool in drug discovery. It allows for the generation of novel intellectual property and the optimization of a compound's physicochemical and pharmacokinetic properties. Spiro[2.3]hexane derivatives, including this compound, are increasingly recognized for their potential in this area, primarily due to their inherent three-dimensionality.

The quest to "escape from flatland" in medicinal chemistry stems from the observation that molecules with a higher fraction of sp³-hybridized carbons (a measure of three-dimensionality) often exhibit improved clinical success rates. nih.gov Spirocyclic scaffolds, by virtue of their quaternary spirocenter, inherently increase the sp³ character of a molecule. nih.gov The spiro[2.3]hexane core, with its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, introduces significant strain and rigidity, leading to a well-defined and predictable spatial arrangement of appended functional groups. This rigidity can be advantageous for enhancing binding affinity to biological targets by reducing the entropic penalty upon binding.

The incorporation of the cyclopropyl (B3062369) ring, the sixth most common ring in small molecule drugs, further enhances the three-dimensional vector space and can lead to decreased conformational flexibility, which is beneficial for target binding. researchgate.net Compared to their more extensively studied spiro[3.3]heptane counterparts, spiro[2.3]hexane derivatives are considered "contracted" analogues that populate a different and less explored region of chemical space. researchgate.net This makes them valuable tools for scaffold hopping, enabling the design of novel molecular architectures with potentially improved properties.

The use of spiro[2.3]hexane building blocks allows for the precise placement of exit vectors for further chemical elaboration. researchgate.net This controlled orientation of substituents is crucial for optimizing interactions with protein binding pockets and for fine-tuning properties such as solubility and metabolic stability.

Comparison with Other Spirocyclic Building Blocks (e.g., Spiro[3.3]heptane derivatives)

While both spiro[2.3]hexane and spiro[3.3]heptane derivatives offer access to three-dimensional chemical space, their distinct ring sizes and associated strain impart different characteristics to the resulting molecules. The spiro[3.3]heptane scaffold, composed of two cyclobutane rings, is a well-established building block in medicinal chemistry, with some of its derivatives entering clinical trials. researchgate.netresearchgate.net In contrast, the spiro[2.3]hexane system has garnered significant interest more recently due to its higher ring strain. researchgate.net

An efficient synthesis of α-amino acids derived from both spiro[2.3]hexane and spiro[3.3]heptane scaffolds has been reported, allowing for a direct comparison of their properties. researchgate.netgoogle.com One approach involves the modification of commercially available spirocyclic diesters through a sequence of monohydrolysis, Curtius rearrangement, and deprotection. researchgate.netgoogle.com An alternative route utilizes a Bucherer-Bergs hydantoin (B18101) synthesis followed by cleavage to yield the desired amino acid. researchgate.netgoogle.com These synthetic strategies have enabled the production of these valuable building blocks on a multi-gram scale. researchgate.netgoogle.com

A notable difference observed between the two series of α-amino acids is their isoelectric point (pI). Acid-base titrations have revealed that spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids exhibit lower pI values compared to their parent 1-aminocyclohexane- and 1-aminocycloheptanecarboxylic acids. google.com

The choice between a spiro[2.3]hexane and a spiro[3.3]heptane scaffold can significantly influence the physicochemical properties of a molecule. While the spiro[3.3]heptane core has been shown to be a suitable bioisostere for cyclohexane, spiro[2.3]hexane derivatives offer a more compact and rigid structure. researchgate.net This difference in size and rigidity can be exploited to modulate properties such as lipophilicity and metabolic stability.

The following table summarizes some of the key differences and similarities between these two important classes of spirocyclic building blocks:

FeatureSpiro[2.3]hexane DerivativesSpiro[3.3]heptane Derivatives
Ring Composition One cyclopropane and one cyclobutane ringTwo cyclobutane rings
Ring Strain HigherLower
Chemical Space Less explored, "contracted" scaffold researchgate.netMore established in medicinal chemistry researchgate.netresearchgate.net
Rigidity More rigid due to the cyclopropane ringRigid, but with more conformational flexibility than spiro[2.3]hexane
Synthesis of Amino Acids Achieved via Curtius rearrangement or Bucherer-Bergs synthesis researchgate.netgoogle.comAchieved via similar synthetic routes to the spiro[2.3]hexane analogues researchgate.netgoogle.com
Physicochemical Properties Can offer unique properties due to high strain and compactnessKnown to improve properties like metabolic stability and solubility nih.gov

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